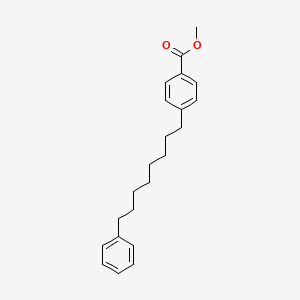
Methyl 4-(8-phenyloctyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(8-phenyloctyl)benzoate is an organic compound that belongs to the ester family It is characterized by a benzoate group attached to a long alkyl chain with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(8-phenyloctyl)benzoate typically involves the esterification of 4-(8-phenyloctyl)benzoic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in the presence of the acid catalyst to achieve the desired esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(8-phenyloctyl)benzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 4-(8-phenyloctyl)benzoic acid and methanol.
Reduction: 4-(8-phenyloctyl)benzyl alcohol.
Substitution: Products such as nitro derivatives when nitration is performed.
Scientific Research Applications
Methyl 4-(8-phenyloctyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(8-phenyloctyl)benzoate involves its interaction with biological membranes. The long alkyl chain and phenyl group allow it to insert into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a shorter alkyl chain, used primarily in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, also used in fragrances and as a flavoring agent.
Propyl benzoate: Another ester with a propyl group, used in cosmetics and as a plasticizer.
Uniqueness
Methyl 4-(8-phenyloctyl)benzoate is unique due to its long alkyl chain with a phenyl group, which imparts distinct physical and chemical properties. This structure allows for specific interactions with biological membranes and makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C22H28O2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
methyl 4-(8-phenyloctyl)benzoate |
InChI |
InChI=1S/C22H28O2/c1-24-22(23)21-17-15-20(16-18-21)14-8-5-3-2-4-7-11-19-12-9-6-10-13-19/h6,9-10,12-13,15-18H,2-5,7-8,11,14H2,1H3 |
InChI Key |
MXWCAAHFKNFRIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















